N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C16H16N2O2S and a molar mass of approximately 300.38 g/mol. This compound features a sulfonohydrazide functional group, which is characterized by the presence of a sulfonyl group (R−S(=O)₂−) attached to a hydrazine derivative. The structure includes a 2,3-dihydro-1H-inden-1-ylidene moiety, which contributes to its unique chemical properties and potential biological activities .
These reactions make N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide a versatile intermediate in organic synthesis.
Research indicates that compounds similar to N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide exhibit significant biological activities, including:
The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide generally involves the following steps:
N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide has potential applications in:
Studies on N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide's interactions with biological targets are essential for understanding its mechanism of action. Interaction studies may include:
Several compounds share structural similarities with N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N'-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | Similar indene structure | Contains a methoxy group which enhances solubility. |
N'-(4-fluoro-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | Fluorinated variant | Increased biological activity due to electronegative fluorine. |
N'-(2,3-dihydrobenzofuran-5-yli-dene)-4-methylbenzenesulfonohydrazide | Benzofuran derivative | Offers different pharmacological properties due to structural variations. |
These compounds highlight the uniqueness of N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide while showcasing its potential applications and biological activities in comparison to related structures.